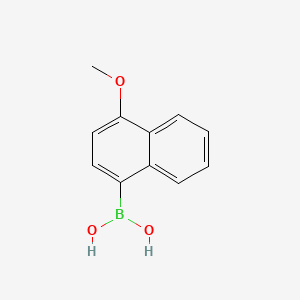

(4-methoxynaphthalen-1-yl)boronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEURVGVRYJOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400747 | |

| Record name | (4-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219834-95-4 | |

| Record name | B-(4-Methoxy-1-naphthalenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219834-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-methoxynaphthalen-1-yl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

(4-methoxynaphthalen-1-yl)boronic acid (CAS No. 219834-95-4) has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique naphthyl scaffold, functionalized with a methoxy group, offers a versatile platform for the construction of complex molecular architectures found in numerous biologically active compounds and advanced materials. This guide provides a comprehensive overview of its synthesis, detailed characterization, and a practical, in-depth exploration of its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe handling in a laboratory setting. This compound is typically a white to off-white solid, and its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 219834-95-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁BO₃ | [1] |

| Molecular Weight | 202.01 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 195 °C | |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Synthesis of this compound: A Practical Protocol

The synthesis of aryl boronic acids is a well-established transformation in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. Below is a representative, step-by-step protocol for the synthesis of this compound, adapted from established procedures for analogous naphthalenyl boronic acids.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-methoxynaphthalene (1.0 equivalent) in anhydrous THF is then added dropwise to initiate the reaction. The mixture is heated to reflux until the magnesium is consumed, resulting in a solution of (4-methoxynaphthalen-1-yl)magnesium bromide.

-

Borylation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is then added dropwise to the cooled borate solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at -78 °C and then allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical in chemical synthesis. The following section details the expected spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system and the methoxy group. The protons on the naphthalene core will appear as a series of doublets and multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). The methoxy group protons will be a sharp singlet at around δ 3.9-4.1 ppm. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C NMR (in CDCl₃, 101 MHz): The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals corresponding to the carbon atoms of the molecule. The carbon attached to the boron atom (C-B) often shows a broader signal and may be difficult to observe due to quadrupolar relaxation. The carbon of the methoxy group will appear at approximately δ 55-56 ppm. The aromatic carbons will resonate in the region of δ 105-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the boronic acid hydroxyl groups in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methoxy groups around 2850-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic naphthalene ring in the 1500-1600 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy group around 1250 cm⁻¹.

-

A B-O stretching vibration around 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 202.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Application in Suzuki-Miyaura Cross-Coupling Reactions: A Case Study

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. This compound is an excellent coupling partner in these reactions.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of a Biaryl Compound

The following protocol is adapted from a study by Rossi and co-workers on the Suzuki-Miyaura coupling of a dibromonaphthalene with arylboronic acids, demonstrating a reliable method for the synthesis of biaryls using a naphthalenyl boronic acid derivative.[1]

Reaction: Coupling of an Aryl Bromide with this compound

Reagents and Conditions:

| Reagent/Condition | Quantity/Value |

| Aryl Bromide | 1.0 equivalent |

| This compound | 1.2 equivalents |

| Pd(PPh₃)₄ (catalyst) | 5 mol% |

| K₂CO₃ (base) | 2.0 equivalents |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12-24 hours |

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Expected Outcome: This reaction is expected to produce the corresponding biaryl product in good to excellent yield. The methoxy-functionalized naphthalene moiety introduced via this reaction can serve as a key structural element for further synthetic elaborations in the development of novel pharmaceutical candidates or organic materials.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with its efficacy in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists and materials scientists. This guide provides the foundational knowledge and practical protocols necessary for the successful utilization of this important building block in research and development endeavors. As with any chemical process, it is essential to adhere to strict safety protocols and to thoroughly characterize all starting materials and products to ensure the integrity and reproducibility of the experimental results.

References

- Rossi, R., et al. (2019). A convenient synthesis of 1,8-diarylnaphthalenes by Suzuki–Miyaura cross-coupling of 1,8-dibromonaphthalene with arylboronic acids. Tetrahedron Letters, 60(15), 1081-1084.

- Sigma-Aldrich. Product Page for this compound.

- PubChem. Compound Summary for this compound.

- ChemicalBook. This compound CAS 219834-95-4.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- BenchChem.

- Sunway Pharm Ltd. This compound - CAS:219834-95-4.

- BLD Pharm. 219834-95-4|this compound.

- PubChem. Compound Summary for (4-methoxyphenyl)boronic acid.

- Royal Society of Chemistry.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Benchchem.

Sources

Introduction: The Strategic Importance of (4-methoxynaphthalen-1-yl)boronic acid

An In-Depth Technical Guide to the Synthesis of (4-methoxynaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile and highly valuable building block in modern organic synthesis. Its prominence stems from its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] This reaction is a cornerstone of pharmaceutical development, enabling the construction of complex molecular architectures found in numerous drug candidates.[1][2][3] The 4-methoxynaphthalene moiety itself is a key pharmacophore in various biologically active molecules, making this particular boronic acid an indispensable intermediate for medicinal chemists targeting novel therapeutics in areas from oncology to neurobiology.[1][4]

This guide will detail the two most prevalent and reliable synthetic pathways to this reagent: the Grignard reaction and the directed ortho-metalation (lithiation-borylation) route. We will dissect each method, providing not only step-by-step protocols but also the critical scientific reasoning that ensures reproducibility and high yields.

Overall Synthetic Workflow

The synthesis of this compound typically begins from one of two commercially available starting materials: 1-bromo-4-methoxynaphthalene for the Grignard pathway, or 1-methoxynaphthalene for the lithiation pathway. The choice between these routes often depends on substrate availability, functional group tolerance of other substituents (if any), and desired scale.

Caption: Mechanism of the Grignard-based synthesis route.

Detailed Experimental Protocol

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromo-4-methoxynaphthalene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating with a heat gun may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (2.0 eq.) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent via the dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight. [5]4. Workup and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by slowly adding 10% aqueous hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Pathway 2: Synthesis via Lithiation-Borylation

This pathway is particularly useful when the starting material is the unhalogenated 1-methoxynaphthalene. It relies on the principle of directed ortho-metalation, where the methoxy group directs an organolithium reagent to deprotonate the adjacent C-H bond, followed by quenching the resulting aryllithium species with a borate ester. [6][7]

Chemical Rationale and Mechanism

-

Directed ortho-Metalation (DoM): The oxygen of the methoxy group acts as a Lewis base, coordinating to the lithium atom of an organolithium reagent like n-butyllithium (n-BuLi). This coordination pre-associates the base near the C-H bond at the C8 position, facilitating its deprotonation to form a thermodynamically stable aryllithium intermediate. [8]This reaction must be conducted at -78 °C to prevent side reactions and decomposition of the aryllithium species.

-

Borylation: The highly nucleophilic aryllithium attacks the electrophilic boron atom of a trialkyl borate, analogous to the Grignard pathway.

-

Hydrolysis: Acidic workup liberates the desired boronic acid.

Caption: Mechanism of the Lithiation-Borylation synthesis route.

Detailed Experimental Protocol

-

Apparatus Setup: Use the same rigorously dried, inert-atmosphere setup as described for the Grignard reaction.

-

Lithiation:

-

Prepare a solution of 1-methoxynaphthalene (1.0 eq.) in anhydrous THF in the reaction flask.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 2-4 hours. 3. Borylation and Workup:

-

Follow the same procedure for borylation and acidic workup as outlined in steps 3 and 4 of the Grignard protocol.

-

Purification: A Critical Challenge

Aryl boronic acids are notoriously challenging to purify using standard silica gel chromatography due to their tendency to dehydrate on the acidic silica surface, forming cyclic boroxine anhydrides, and their propensity for strong adsorption, leading to streaking and poor recovery. [9]Several more robust purification strategies are recommended.

-

Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) should be determined on a small scale. [10][11]* Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid group. [12] 1. Dissolve the crude product in an organic solvent like diethyl ether. 2. Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which moves to the aqueous layer, leaving non-acidic organic impurities behind. 3. Separate the aqueous layer, cool it to 0 °C, and re-acidify with concentrated HCl until pH ~1-2. 4. The pure boronic acid will precipitate out of the aqueous solution and can be collected by filtration or extracted back into an organic solvent. [12]* Derivatization: For particularly difficult purifications, the boronic acid can be temporarily converted into a stable, easily crystallizable derivative, such as a pinacol ester or a diethanolamine adduct, which can be purified by chromatography or recrystallization and then hydrolyzed back to the free boronic acid. [9][11]

Data Summary and Characterization

| Parameter | Grignard Route | Lithiation-Borylation Route |

| Starting Material | 1-Bromo-4-methoxynaphthalene | 1-Methoxynaphthalene |

| Typical Yield | 60-80% | 65-85% |

| Purity (Post-Purification) | >98% | >98% |

| Key Advantages | Utilizes common aryl bromide starting materials. | Avoids the use of aryl halides; good for C-H functionalization. |

| Key Considerations | Requires initiation of Grignard formation. | Requires cryogenic temperatures and careful handling of pyrophoric n-BuLi. |

The final product should be characterized to confirm its identity and purity. The following data are typical for this compound (CAS 219834-95-4). [13][14]

-

Appearance: Off-white to light brown solid. [14][15]* ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.25-8.15 (m, 2H), 8.10 (s, 2H, -B(OH)₂), 7.95 (d, 1H), 7.60-7.50 (m, 2H), 7.05 (d, 1H), 3.95 (s, 3H, -OCH₃). (Note: NMR shifts can vary slightly based on solvent and concentration). [16]* ¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) 156.5, 134.8, 131.5, 127.8, 126.9, 126.5, 125.3, 122.8, 103.2, 55.9. (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation). [17]* Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₁H₁₀BO₃⁻: 201.07; found 201.1.

Conclusion

The synthesis of this compound is readily achievable through either the Grignard or directed lithiation pathways. The choice of method depends on the available starting material and laboratory capabilities. Success hinges on a deep understanding of the underlying organometallic chemistry, particularly the stringent requirement for anhydrous conditions and, in the case of lithiation, cryogenic temperatures. Meticulous purification, avoiding standard silica gel chromatography in favor of recrystallization or acid-base extraction, is paramount to obtaining a high-quality reagent suitable for demanding applications in pharmaceutical synthesis and materials science. This guide provides the necessary framework for researchers to confidently and successfully produce this critical synthetic intermediate.

References

- A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized. Purifying aryl boronic esters by conventional silica gel chromatography is generally challenging; however, these introduced derivatives are easily purified on silica gel and isolated in excellent yields. American Chemical Society.

- Process for purification of boronic acid and its derivatives. Google Patents.

- Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds (pp. 271-295). Springer.

- Discussion on purification of boronic acids/boronate esters. ResearchGate.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.

- User discussion on purification of boronic acids. Reddit.

- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET Digital.

- Standard Lithiation–Borylation A user's guide. University of Bristol.

- Aggarwal, V. K. et al. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis. Papharma.

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.

- Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(3), 549-597.

- This compound information. BLD Pharm.

- 4-methoxynaphthalene-1-boronic acid (219834-95-4) 1H NMR. ChemicalBook.

- The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Smolecule.

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(9), 244. Available at: [Link]

- Arylboronic acid or boronate synthesis. Organic Chemistry Portal.

- This compound product page. Sigma-Aldrich.

- This compound product page. Sigma-Aldrich.

-

All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Methoxyphenylboronic acid product page. BLD Pharm.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

- This compound product page. Yinglang Chemical Company.

- This compound spectra. SpectraBase.

- This compound product page. Sunway Pharm Ltd.

- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

- Alkylboronic acid or boronate synthesis. Organic Chemistry Portal.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. Available at: [Link]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. 219834-95-4|this compound|BLD Pharm [bldpharm.com]

- 14. This compound | 219834-95-4 [sigmaaldrich.com]

- 15. This compound, CasNo.219834-95-4 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]

- 16. 4-METHOXYNAPHTHALENE-1-BORONIC ACID(219834-95-4) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

A Deep Dive into the Structural Elucidation of (4-methoxynaphthalen-1-yl)boronic acid: A Technical Guide for Advanced Drug Discovery

Introduction: The Pivotal Role of Boronic Acids in Modern Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in the landscape of pharmaceutical research and development.[1][2] Their unique chemical properties, including their ability to form reversible covalent bonds with diols, have positioned them as critical building blocks in the synthesis of complex organic molecules and as key components in novel therapeutic agents and diagnostic tools.[3] Among these, (4-methoxynaphthalen-1-yl)boronic acid, a naphthyl derivative, presents a scaffold of significant interest for the development of innovative drug candidates. Its rigid bicyclic aromatic system combined with the reactive boronic acid moiety offers a versatile platform for creating compounds with tailored biological activities.

This in-depth technical guide provides a comprehensive framework for the structural analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each analytical choice. By understanding the nuances of its three-dimensional structure, researchers can better predict its reactivity, design more effective synthetic routes, and ultimately accelerate the discovery of new medicines.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the cornerstone of any detailed structural analysis. For this compound, these properties dictate its handling, storage, and the selection of appropriate analytical solvents and conditions.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁BO₃ | [4] |

| Molecular Weight | 202.01 g/mol | [5] |

| CAS Number | 219834-95-4 | [4] |

| Appearance | Typically a solid powder | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of its atomic connectivity and chemical environment.

A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex and difficult-to-interpret spectra.[6] To mitigate this, it is often advisable to run the NMR in a solvent that can break up these oligomers, such as d₄-methanol, or to convert the boronic acid to its diethanolamine adduct.[6]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The following table outlines the predicted chemical shifts (δ) for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.2 - 7.4 | d | ~8.0 |

| H-3 | 7.0 - 7.2 | d | ~8.0 |

| H-5 | 8.0 - 8.2 | d | ~8.5 |

| H-6 | 7.5 - 7.7 | t | ~7.5 |

| H-7 | 7.4 - 7.6 | t | ~7.5 |

| H-8 | 8.1 - 8.3 | d | ~8.5 |

| OCH₃ | 3.9 - 4.1 | s | - |

| B(OH)₂ | 4.5 - 6.0 | br s | - |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~130 (broad, due to B-C coupling) |

| C-2 | ~125 |

| C-3 | ~105 |

| C-4 | ~158 |

| C-4a | ~127 |

| C-5 | ~128 |

| C-6 | ~126 |

| C-7 | ~123 |

| C-8 | ~130 |

| C-8a | ~135 |

| OCH₃ | ~56 |

Note: The signal for the carbon atom directly attached to the boron (C-1) is often broadened due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy: A Direct Window into the Boron Environment

¹¹B NMR is a highly informative technique for studying organoboron compounds, as it directly probes the boron atom.[3] The chemical shift of the ¹¹B nucleus is sensitive to its coordination number and the nature of its substituents. For this compound, a single, relatively broad resonance is expected in the region of δ 28-33 ppm, characteristic of a trigonal planar (sp²-hybridized) boronic acid.[7][8]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). To minimize boroxine formation, deuterated methanol is often a good choice.[6]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Employ proton decoupling to simplify the spectrum.

-

-

¹¹B NMR Acquisition:

-

Set the spectral width to a range appropriate for boronic acids (e.g., -20 to 60 ppm).

-

Use a sufficient number of scans to obtain a clear signal.

-

Sources

- 1. 4-METHOXYNAPHTHALENE-1-BORONIC ACID(219834-95-4) 1H NMR [m.chemicalbook.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. This compound | 219834-95-4 [sigmaaldrich.com]

- 5. This compound - CAS:219834-95-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1-Naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-methoxy-1-naphthaleneboronic acid, a versatile building block in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just data, but a comprehensive understanding of the principles behind the spectroscopic characterization of this compound, ensuring scientific integrity and enabling researchers to confidently utilize this reagent in their work.

Introduction: The Significance of 4-Methoxy-1-Naphthaleneboronic Acid

4-Methoxy-1-naphthaleneboronic acid is a key intermediate in the synthesis of a wide array of complex organic molecules.[1] Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation. The methoxy substituent on the naphthalene core can modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of the resulting products. Accurate and thorough spectroscopic characterization is therefore paramount to confirm its identity, purity, and stability before its application in sensitive synthetic pathways.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The key structural features include the naphthalene ring system, the methoxy group (-OCH₃), and the boronic acid moiety [-B(OH)₂].

Caption: Molecular structure of 4-methoxy-1-naphthaleneboronic acid.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 4-methoxy-1-naphthaleneboronic acid. It is important to note that obtaining pristine spectra for boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration. Experimental conditions, particularly solvent choice and sample preparation, are critical for acquiring high-quality, reproducible data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | s | 2H | B(OH)₂ |

| ~8.15 | d | 1H | Ar-H |

| ~8.05 | d | 1H | Ar-H |

| ~7.60 | m | 2H | Ar-H |

| ~7.40 | d | 1H | Ar-H |

| ~7.00 | d | 1H | Ar-H |

| 3.95 | s | 3H | -OCH₃ |

Interpretation and Causality:

-

Boronic Acid Protons: The protons of the B(OH)₂ group are expected to appear as a broad singlet around 8.2 ppm. The broadness is due to quadrupolar relaxation of the boron nucleus and chemical exchange with residual water in the solvent.

-

Aromatic Protons: The naphthalene ring protons will appear in the aromatic region (7.0-8.2 ppm). The specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid group. Protons ortho and peri to the electron-withdrawing boronic acid group will be deshielded and appear at a lower field.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at approximately 3.95 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C (C-O) |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C |

| ~126 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~105 | Ar-C |

| ~56 | -OCH₃ |

| Not observed | C-B |

Interpretation and Causality:

-

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the aromatic region (~105-155 ppm). The carbon attached to the oxygen of the methoxy group is expected to be the most deshielded.

-

Methoxy Carbon: The carbon of the methoxy group will appear around 56 ppm.

-

Carbon-Boron Signal: The carbon atom directly attached to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its signal is typically broad and may be lost in the baseline noise.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (boronic acid) |

| ~3050 | Medium | Ar C-H stretch |

| ~2950, 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, 1580, 1500 | Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1170 | Strong | B-OH bend |

| ~820 | Strong | Ar C-H bend (out-of-plane) |

Interpretation and Causality:

-

O-H Stretch: A very broad and strong absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding.

-

B-O Stretch: A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

-

C-O Stretch: The strong absorption around 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 184 | [M - H₂O]⁺ |

| 169 | [M - H₂O - CH₃]⁺ |

| 157 | [M - B(OH)₂]⁺ |

| 129 | [C₁₀H₉O]⁺ |

| 115 | [C₉H₇]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 202, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for boronic acids include the loss of water (H₂O) and the boronic acid group [-B(OH)₂]. The methoxy group can undergo cleavage to lose a methyl radical (•CH₃). The naphthalene core is relatively stable and will give rise to characteristic aromatic fragments.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

Causality behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ or Methanol-d₄ are often preferred solvents for boronic acids as they can help to break up the boroxine trimers that can form in less polar solvents like CDCl₃, leading to sharper and more interpretable NMR spectra.

-

Sample Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides a good balance between signal-to-noise and solubility.

FT-IR Spectroscopy Protocol

Caption: Workflow for FT-IR spectroscopic analysis.

Causality behind Experimental Choices:

-

KBr Pellet Technique: This method is ideal for solid samples and minimizes interference from solvents. The sample is dispersed in a solid matrix that is transparent to infrared radiation.

-

Grinding: Thorough grinding is essential to reduce particle size and minimize scattering of the infrared beam, which can lead to distorted peak shapes.

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometry analysis.

Causality behind Experimental Choices:

-

Electron Ionization (EI): EI is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

-

Solvent Choice: A volatile solvent is necessary to ensure that it is rapidly removed in the high vacuum of the mass spectrometer, preventing interference with the analysis of the analyte.

Safety and Handling

4-Methoxy-1-naphthaleneboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 4-methoxy-1-naphthaleneboronic acid. By understanding the principles behind the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic building block. The provided experimental protocols offer a validated starting point for obtaining high-quality data, ensuring the reliability of subsequent synthetic applications.

References

-

Beilstein Journals. (n.d.). Supporting Information Naphthalonitriles featuring efficient emission in solution and in the solid state Experimental procedures. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of (4-methoxynaphthalen-1-yl)boronic acid in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of (4-methoxynaphthalen-1-yl)boronic acid

This compound is a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation, has made it a valuable reagent for the synthesis of complex organic molecules, including biologically active compounds.[1][2] Furthermore, the unique electronic and structural properties of boronic acids have propelled their use in the development of novel therapeutics, sensors, and advanced materials.[1][2][3][4]

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is not merely a matter of convenience; it is a fundamental prerequisite for its effective application. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yields, and is a critical parameter in purification processes such as crystallization. In the pharmaceutical realm, the solubility profile of a compound can significantly impact its formulation, bioavailability, and overall therapeutic efficacy.[5]

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with a robust theoretical framework for predicting its solubility, insights into the general solubility trends of arylboronic acids, and a detailed experimental protocol to empower you to determine its solubility in your specific solvent systems of interest.

Physicochemical Properties and Theoretical Solubility Considerations

This compound is a white to off-white solid at room temperature with a melting point in the range of 191-195 °C.[1][6] Its molecular structure, featuring a naphthalene ring, a methoxy group, and a boronic acid moiety, governs its interactions with various solvents.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₁BO₃ | [1] |

| Molecular Weight | 202.02 g/mol | [7] |

| Appearance | White to off-white solid/powder | [1][6] |

| Melting Point | 191 - 195 °C | [1][6] |

| pKa (Predicted) | 9.35 ± 0.30 | [6] |

The key to understanding the solubility of this compound lies in analyzing its constituent functional groups and their potential interactions with solvents:

-

The Naphthalene Ring: This large, aromatic system is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance.

-

The Boronic Acid Group (-B(OH)₂): This is the most influential functional group in determining solubility. It is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom).

A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar, aprotic solvents.[8] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility measurements and affect the overall solubility behavior.[8]

General Solubility Trends of Arylboronic Acids: An Predictive Framework

While specific data for this compound is scarce, the extensive research on phenylboronic acid and its derivatives provides a valuable predictive framework. The solubility of these compounds is a delicate balance between the polarity of the boronic acid group and the nature of the aromatic substituent.

Generally, the solubility of arylboronic acids in organic solvents follows these trends:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone) are often excellent solvents for arylboronic acids.[9] The oxygen atoms in these solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.

-

Moderate Solubility: Chloroform and other chlorinated solvents often exhibit moderate solvating power for arylboronic acids.[9]

-

Low to Very Low Solubility: Nonpolar hydrocarbon solvents such as methylcyclohexane and hexanes are generally poor solvents for arylboronic acids due to the high polarity of the -B(OH)₂ group.[9]

The introduction of a methoxy group and the extended aromatic system of the naphthalene ring in this compound compared to phenylboronic acid will likely influence its solubility. The larger nonpolar surface area of the naphthalene ring may slightly decrease solubility in highly polar solvents and increase it in less polar organic solvents compared to simpler arylboronic acids.

Esterification of the boronic acid with a diol, such as pinacol, to form a boronic ester derivative generally leads to a significant increase in solubility in a wider range of organic solvents.[9][10] This is a common strategy employed in organic synthesis to improve the handling and reactivity of boronic acids.

Experimental Protocol for Determining the Solubility of this compound

Given the lack of readily available quantitative data, an experimental determination of solubility is often necessary. The following protocol outlines a reliable dynamic method for determining the solubility of this compound in a chosen organic solvent. This method involves visually or instrumentally detecting the temperature at which a known concentration of the solute completely dissolves upon heating and subsequently precipitates upon cooling.

Materials and Equipment:

-

This compound

-

High-purity organic solvent of interest

-

Sealed glass test tubes or vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., oil bath) or heating block

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Light source and detector for turbidity measurement (optional, for higher precision)

Step-by-Step Methodology:

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of sealable glass test tubes.

-

Using a calibrated pipette or syringe, add a precise volume or weight of the desired organic solvent to each test tube to create a range of known concentrations.

-

Add a small magnetic stir bar to each tube.

-

-

Heating and Dissolution:

-

Seal the test tubes to prevent solvent evaporation.

-

Place the tubes in the temperature-controlled bath or heating block.

-

Begin stirring the samples at a constant rate.

-

Slowly increase the temperature of the bath.

-

Carefully observe each sample to determine the temperature at which all solid this compound completely dissolves, resulting in a clear solution. This is the dissolution temperature (T_diss). For higher accuracy, a light transmission setup can be used to detect the disappearance of turbidity.[9][11]

-

-

Cooling and Precipitation:

-

Once a clear solution is obtained, slowly cool the bath while continuing to stir.

-

Observe the temperature at which the first signs of precipitation or turbidity appear. This is the precipitation temperature (T_precip).

-

-

Data Analysis and Solubility Curve Construction:

-

The average of the dissolution and precipitation temperatures for each concentration can be taken as the equilibrium solubility temperature.

-

Plot the solubility (in g/L, mol/L, or mole fraction) as a function of temperature to construct a solubility curve for this compound in the specific solvent.

-

Causality and Self-Validation:

-

Why a dynamic method? This method is often more efficient than isothermal methods for generating a solubility curve over a range of temperatures.

-

Why seal the tubes? To prevent solvent loss, which would alter the concentration and lead to inaccurate results.

-

Why use both heating and cooling cycles? Averaging the dissolution and precipitation temperatures helps to minimize the effects of supercooling and ensures the determination of the true equilibrium solubility.

-

Why use a range of concentrations? This allows for the construction of a comprehensive solubility curve, providing a more complete picture of the compound's behavior in the solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. 4-METHOXYNAPHTHALENE-1-BORONIC ACID | 219834-95-4 [chemicalbook.com]

- 7. (3-Methoxynaphthalen-1-yl)boronic acid | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of (4-methoxynaphthalen-1-yl)boronic acid

Introduction

(4-methoxynaphthalen-1-yl)boronic acid is a versatile organoboron compound that has become an indispensable tool for researchers, particularly in the fields of organic synthesis and medicinal chemistry. Its primary utility lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1][2] The successful application of this reagent, however, is critically dependent on its purity and stability. As with many boronic acids, this compound is susceptible to degradation, which can compromise the accuracy, reproducibility, and yield of synthetic procedures.

This guide provides an in-depth examination of the chemical stability of this compound. We will explore its inherent structural characteristics, dissect the primary degradation pathways, and establish field-proven protocols for its optimal storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the integrity of this valuable reagent, thereby ensuring the success of their experimental outcomes.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step toward managing its stability. The molecule's reactivity is dictated by the interplay between the electron-rich methoxynaphthalene ring system and the Lewis acidic boronic acid moiety.

Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p orbital.[3] This electron deficiency makes the boron atom susceptible to nucleophilic attack, a key feature in both its desired reactivity and its degradation pathways.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 219834-95-4 | [1] |

| Molecular Formula | C₁₁H₁₁BO₃ | [1] |

| Molecular Weight | 202.02 g/mol | [4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 191 - 195 °C | [1][4] |

| Purity | Typically ≥95% - 98% | [1] |

Part 2: Intrinsic Stability and Key Degradation Pathways

The utility of this compound is directly linked to its chemical integrity. Three primary degradation pathways can compromise its purity: oxidative degradation, protodeboronation, and dehydration to form boroxines.

Oxidative Degradation

This is a significant degradation pathway for many arylboronic acids, particularly in solution.[5] The process involves the oxidation of the carbon-boron bond, ultimately converting the boronic acid into its corresponding phenol (4-methoxy-1-naphthol) and boric acid.[6] The reaction is often initiated by reactive oxygen species (ROS) and can be accelerated by exposure to air.[5][7] The rate-limiting step is believed to be the 1,2-migration of the aryl group from the boron atom to the oxygen atom.[6]

Caption: Pathway of oxidative degradation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid functional group is replaced by a hydrogen atom.[8] For the title compound, this results in the formation of 1-methoxynaphthalene. This process can be accelerated by several factors commonly encountered in synthetic chemistry, including heat, the presence of moisture, acids, bases, or residual palladium catalysts from previous reaction steps.[5][8]

Caption: Pathway of protodeboronation.

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5][9] This is a reversible equilibrium. While boroxines are often competent reagents in cross-coupling reactions, their formation complicates accurate weighing and stoichiometry, potentially leading to irreproducible results.[5] The presence of varying amounts of boroxine is a common reason for inconsistencies between different batches of boronic acid.

Caption: Equilibrium between boronic acid and its boroxine.

Part 3: Recommended Storage and Handling Protocols

Given the susceptibility to degradation, stringent storage and handling procedures are paramount to preserving the quality of this compound.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to the three main degradation catalysts: oxygen, moisture, and heat.

Table 2: Recommended Storage Conditions

| Parameter | Long-Term Storage (> 1 month) | Short-Term Storage (< 1 month) |

| Temperature | -20°C (Freezer) [10] | 0 - 8°C (Refrigerator)[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) [10] | Tightly sealed container, inert gas preferred |

| Environment | Dry, dark location | Dry, dark location |

| Container | Tightly sealed, opaque glass vial or bottle | Tightly sealed container |

-

Causality: Storing at -20°C significantly reduces the rate of all degradation reactions. An inert atmosphere prevents oxidative degradation and minimizes exposure to atmospheric moisture, which can lead to both protodeboronation and boroxine formation/hydrolysis.

Protocol for Handling Solid this compound

-

Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere Handling: For operations requiring the highest precision, such as preparing standards or for sensitive reactions, perform all manipulations inside a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line).

-

Benchtop Handling (if necessary): If a glovebox is unavailable, minimize the time the container is open to the atmosphere.

-

Have all necessary equipment (spatulas, weigh boats, vials) clean and dry beforehand.

-

Quickly weigh the desired amount of the solid and immediately reseal the main container.

-

Purge the headspace of the main container with argon or nitrogen before tightening the cap for storage.

-

-

Avoid Incompatibilities: Store and handle away from strong oxidizing agents and strong acids.[11]

Part 4: Experimental Workflow for Stability Assessment

To ensure the quality of the reagent, especially if it has been stored for an extended period or if reaction results are inconsistent, a stability assessment is recommended. This protocol serves as a self-validating system for your specific material and storage conditions.

Methodology: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is an effective tool for separating the parent boronic acid from its primary degradation products.

Step-by-Step Protocol:

-

Sample Preparation (Critical Step):

-

Prepare a stock solution of this compound at approximately 1 mg/mL.

-

Causality: Use an aprotic diluent such as acetonitrile (ACN) or tetrahydrofuran (THF).[12] Avoid aqueous or protic solvents like methanol for the stock solution, as they can cause on-column hydrolysis or degradation, leading to an inaccurate purity assessment.

-

Vortex or sonicate briefly to dissolve.

-

-

HPLC Conditions (Example):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% of the same acid.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthalene system absorbs strongly (e.g., 230 nm or 254 nm).

-

Column Temperature: 30-40°C.

-

-

Data Analysis:

-

The parent boronic acid will be the main peak.

-

Potential degradation products will typically elute at different retention times. 4-methoxy-1-naphthol (from oxidation) will be more polar, while 1-methoxynaphthalene (from protodeboronation) will be less polar than the parent compound.

-

Calculate the purity as the peak area of the parent compound divided by the total peak area of all components.

-

Workflow for Stability Assessment

This workflow outlines a systematic approach to testing the stability of a given batch of the reagent.

Caption: Experimental workflow for long-term stability assessment.

Conclusion

This compound is a powerful synthetic reagent, but its effectiveness is inextricably linked to its chemical stability. The principal degradation pathways—oxidation, protodeboronation, and boroxine formation—are readily mitigated through disciplined laboratory practices. By adhering to the storage and handling protocols outlined in this guide, specifically the use of cold, dry, and inert conditions, researchers can significantly extend the shelf-life of this compound. Implementing routine stability assessments via RP-HPLC provides a robust, self-validating system to ensure reagent integrity, leading to more reliable, reproducible, and successful scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 219834-95-4 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-Methoxynaphthalen-1-yl)boronic Acid for Advanced Research and Development

Foreword: Unlocking the Potential of Naphthyl Boronic Acids in Modern Synthesis

In the landscape of contemporary organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents available, arylboronic acids have established themselves as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable, yet specific, member of this class: (4-Methoxynaphthalen-1-yl)boronic acid (CAS No. 219834-95-4).

The unique electronic and steric properties imparted by the methoxy-substituted naphthalene core make this reagent a powerful asset for introducing this functionalized moiety into complex molecular architectures.[1] Its application is particularly notable in the synthesis of novel pharmaceutical candidates and advanced materials.[1][2] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its commercial availability, physicochemical properties, handling, and application in key synthetic transformations.

Commercial Availability and Procurement Strategy

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Procurement decisions should be guided by a careful evaluation of purity, available analytical data, and supplier reliability.

Key Commercial Suppliers & Specifications

The compound is typically supplied as a white to off-white solid with purities generally ranging from 97% to over 98%.[3] When sourcing this material, it is critical to request and review the Certificate of Analysis (CoA) to verify its identity and purity, as contaminants can adversely affect sensitive catalytic reactions.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Ambeed) | ≥98% | 250 mg, 1 g, 5 g, 25 g | Distributed partner product, often available for quick shipment. |

| AK Scientific | ≥98% | 1 g, 5 g | A common source for research-grade chemicals.[4] |

| BLD Pharm | Not specified | Inquiry-based | Provides access to analytical data like NMR and HPLC upon request.[5] |

| Sunway Pharm Ltd. | ≥97% | 1 g, 5 g | Offers detailed product information and safety data.[3] |

| ChemicalBook | Varies | Varies | An aggregator that lists multiple suppliers, useful for price comparison.[4] |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Causality of Purity in Catalytic Reactions

The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is highly sensitive to the purity of the boronic acid reagent.[1] Impurities, particularly residual boroxines (the cyclic anhydride trimer of the boronic acid) or excess water, can significantly reduce reaction yields.[6] Boroxime formation is a common equilibrium process for boronic acids and can be minimized by proper storage and handling. It is often advisable to dry the boronic acid under high vacuum before use, especially for demanding applications.[6]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its safe and effective use in the laboratory.

Core Properties

| Property | Value | Source |

| CAS Number | 219834-95-4 | [3][4] |

| Molecular Formula | C11H11BO3 | [3] |

| Molecular Weight | 202.01 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 195 °C | [4] |

| Boiling Point | 413.8±47.0 °C (Predicted) | [4] |

| Density | 1.23±0.1 g/cm3 (Predicted) | [4] |

| pKa | 9.35±0.30 (Predicted) | [4] |

Storage and Stability

This compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a freezer at temperatures under -20°C.[4] This precaution is critical to prevent degradation and minimize the formation of boroxine. Boronic acids, in general, are sensitive to air and moisture.

Safety and Handling

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Quality Control

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. The most common synthetic routes to arylboronic acids involve the reaction of an organometallic intermediate with a trialkyl borate.[7]

Generalized Synthetic Pathway

The synthesis typically starts from 1-bromo-4-methoxynaphthalene. The workflow involves the formation of an organometallic species, followed by electrophilic trapping with a borate ester and subsequent hydrolysis.

Caption: Generalized synthetic workflow for arylboronic acids.

Key Synthesis Steps Explained

-

Formation of the Organometallic Intermediate: The process begins with a halogen-metal exchange reaction. 1-bromo-4-methoxynaphthalene is treated with a strong organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) to form the corresponding aryllithium species. Alternatively, a Grignard reagent can be prepared using magnesium metal.[7] This step is critical and must be performed under strictly anhydrous and anaerobic conditions.

-

Electrophilic Trapping: The highly reactive organometallic intermediate is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), which acts as the boron electrophile. This forms a boronate ester intermediate.[7]

-

Hydrolysis: The final step is the hydrolysis of the boronate ester under acidic conditions (e.g., with HCl) to yield the desired this compound.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][8] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals.[2][9]

The Catalytic Cycle

The reaction mechanism involves a palladium(0) catalyst and proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[9] A base is required to activate the boronic acid for the transmetalation step.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize 1-Aryl-4-methoxynaphthalene.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and anhydrous potassium carbonate.

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane solvent. Stir for 5-10 minutes. This pre-formation helps ensure the generation of the active Pd(0) species.

-

Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This degassing step is crucial to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture via syringe. Then, add the catalyst solution.

-

Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 3-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery and Materials Science

The 4-methoxynaphthalene moiety is a privileged scaffold in medicinal chemistry and materials science. Boronic acids, in general, are seeing increased use beyond just synthetic intermediates, with several FDA-approved drugs containing a boronic acid functional group, such as Bortezomib and Vaborbactam.[7][11]

-

Medicinal Chemistry: The introduction of the 4-methoxynaphthalene group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[8] Its rigid, planar structure is often found in kinase inhibitors and other targeted therapies.

-

Organic Electronics: Naphthalene derivatives are key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to precisely construct complex polyaromatic systems using this compound is highly valuable in this field.

The strategic use of this building block allows for the rapid generation of diverse chemical libraries, accelerating the discovery of new lead compounds and functional materials.[2][8]

Conclusion

This compound is a versatile and commercially accessible reagent with significant utility in modern organic synthesis. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecules for applications ranging from drug discovery to materials science. By understanding its properties, adhering to proper handling and storage protocols, and employing optimized reaction conditions, researchers can effectively leverage this powerful building block to advance their scientific objectives.

References

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Te-Long. [Link]

-

Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis. Te-Long. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - CAS:219834-95-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-METHOXYNAPHTHALENE-1-BORONIC ACID | 219834-95-4 [chemicalbook.com]

- 5. 219834-95-4|this compound|BLD Pharm [bldpharm.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to (4-methoxynaphthalen-1-yl)boronic acid: Synthesis, Reactivity, and Core Applications

Authored for Researchers, Scientists, and Drug Development Professionals

(4-methoxynaphthalen-1-yl)boronic acid stands as a pivotal reagent in modern organic synthesis, bridging the gap between fundamental building blocks and complex, high-value molecules. Its unique naphthyl scaffold, functionalized with both a reactive boronic acid and an electron-donating methoxy group, makes it an indispensable tool in the construction of pharmacologically active compounds and advanced functional materials. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications, with a focus on the causality behind experimental choices and protocols grounded in established literature.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is typically a white to off-white solid, valued for its relative stability and versatility in cross-coupling reactions.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 219834-95-4 | [1] |

| Molecular Formula | C₁₁H₁₁BO₃ | [1] |

| Molecular Weight | 202.02 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (typical) | [1] |